4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Description
The compound “4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid” features a benzoic acid core substituted with an (E)-configured cyanoacryloylamino group. The acryloyl moiety is further modified with a 3-ethoxy-4-methoxyphenyl ring, introducing electron-donating alkoxy groups. The E-geometry ensures planarity of the conjugated system, which may influence electronic properties and intermolecular interactions. This structure is reminiscent of dyes and bioactive molecules, where the cyanoacrylic acid group acts as an electron acceptor, and aromatic substituents modulate solubility and binding affinity.
Properties
IUPAC Name |
4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-18-11-13(4-9-17(18)26-2)10-15(12-21)19(23)22-16-7-5-14(6-8-16)20(24)25/h4-11H,3H2,1-2H3,(H,22,23)(H,24,25)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYSQMXPHLJFY-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, focusing on mechanisms of action, efficacy against various pathogens, and cytotoxic effects.
Chemical Structure
The compound has a complex structure characterized by a cyano group, an ethoxy and methoxy substitution on the phenyl ring, and an amide bond. Its molecular formula is .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM. The mechanism of action often involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Anticancer Activity
The compound's potential anticancer properties have been explored in various studies. For example, derivatives of benzoic acid have been tested against several cancer cell lines, including breast carcinoma (T47D) and pancreatic carcinoma (MIA Pa-Ca-2). Some studies reported significant cytotoxic effects, with IC50 values indicating effective cell growth inhibition at micromolar concentrations .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of a similar compound in inhibiting biofilm formation by Staphylococcus aureus. The results showed that at concentrations of 62.216–124.432 µg/mL, the compound significantly reduced biofilm formation compared to control groups .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain derivatives had IC50 values as low as 10 µM against T47D cells, indicating potent anticancer activity .
Data Tables
| Activity Type | Pathogen/Cell Line | MIC/IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.625 - 125 | Inhibition of protein synthesis |
| Antimicrobial | Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acids |
| Anticancer | T47D (breast carcinoma) | 10 | Induction of apoptosis |
| Anticancer | MIA Pa-Ca-2 (pancreatic) | 15 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a cyanoacryloylamino-benzoic acid backbone with several analogs, but substituent variations lead to distinct properties:
Electronic and Steric Effects
- This contrasts with bromine (electron-withdrawing in ) or nitro groups (in ), which reduce electron density and may alter reactivity.
- Steric Hindrance : Bulky substituents like 3,5-di-tert-butyl () reduce crystallinity and increase lipophilicity, whereas the target’s smaller alkoxy groups likely improve aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
